Salubrinal

Vue d'ensemble

Description

Salubrinal est un composé chimique connu pour son rôle d'inhibiteur spécifique des enzymes de la phosphatase du facteur d'initiation de la traduction eucaryote 2 alpha (eIF2α) . Il est principalement utilisé dans des contextes expérimentaux pour étudier les réponses au stress dans les cellules eucaryotes associées à l'action du facteur d'initiation de la traduction eucaryote 2 . This compound a montré une valeur thérapeutique potentielle en raison de sa fonction, bien qu'il ne soit actuellement utilisé qu'expérimentalement .

Applications De Recherche Scientifique

Applications in Cancer Research

1. Anticancer Properties

Salubrinal has been investigated for its potential to enhance the efficacy of traditional chemotherapeutics. Studies have shown that it can induce apoptosis in cancer cells by activating the integrated stress response (ISR). For instance, in inflammatory breast cancer cells, this compound treatment led to increased levels of phosphorylated eIF2α and ATF4, resulting in reduced cell proliferation and migration .

2. Combination Therapy

Research indicates that this compound may enhance the effects of other anticancer agents such as doxorubicin and rapamycin. It has been shown to improve outcomes in models of metastatic breast cancer by targeting ER stress pathways .

| Cancer Type | Combination Treatment | Outcome |

|---|---|---|

| Inflammatory Breast Cancer | Doxorubicin | Enhanced apoptosis |

| Gastric Cancer | Rapamycin | Reduced cell growth |

| Squamous Cell Carcinoma | Standard Chemotherapy | Increased sensitivity to treatment |

Neuroprotective Effects

This compound's neuroprotective properties have been explored extensively, particularly in models of neuroinflammation and traumatic brain injury (TBI).

1. Reduction of Neuroinflammation

In studies involving lipopolysaccharide (LPS)-induced neuroinflammation, this compound administration significantly reduced markers of inflammation such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (IL-1β, IL-6) while preserving dopaminergic neuron function .

2. Protection Against Protein Toxicity

this compound has demonstrated efficacy in models of protein misfolding diseases. By enhancing the cellular stress response, it mitigates the effects of toxic protein aggregates associated with conditions like Alzheimer's disease .

| Neurodegenerative Condition | Mechanism | Effect |

|---|---|---|

| Traumatic Brain Injury | Inhibition of ER stress | Reduced apoptosis |

| Parkinson's Disease | Modulation of inflammatory pathways | Preservation of dopamine neurons |

| Alzheimer's Disease | Enhancement of proteostasis | Reduced neurodegeneration |

Implications in Inflammatory Diseases

This compound has shown promise in managing inflammatory conditions through its ability to modulate cellular responses to stress.

1. Osteoporosis Treatment

Recent findings suggest that this compound may stimulate bone formation while inhibiting resorption, making it a candidate for osteoporosis treatment . Its action on osteoblasts and osteoclasts could provide a dual benefit in managing bone density.

2. Viral Infections

this compound's ability to inhibit viral protein synthesis during infections, such as herpes simplex virus (HSV), highlights its potential as an antiviral agent. By preventing the dephosphorylation of eIF2α, it reduces viral replication rates .

Mécanisme D'action

Target of Action

Salubrinal primarily targets eIF2α phosphatase enzymes . These enzymes play a crucial role in protein synthesis and stress responses in eukaryotic cells .

Mode of Action

This compound acts as a specific inhibitor of eIF2α phosphatase enzymes . It indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit . This inhibition results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .

Biochemical Pathways

The inhibition of eIF2α by this compound affects the stress response pathways in cells . These pathways are usually activated by events such as oxidative stress or the accumulation of unfolded proteins in the endoplasmic reticulum . The activation of these pathways can lead to various downstream effects, including the modulation of ER stress pathways .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a rapid decrease in plasma concentration within 24 hours following subcutaneous injection, with a half-life in plasma of approximately 1.2 hours . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it has been shown to protect cells from endoplasmic reticulum stress-induced apoptosis . In addition, this compound has demonstrated potential antitumor properties, particularly in combination with other drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the tumor microenvironment, which is rich in soluble cytokines, chemokines, growth, and angiogenic factors, can drive the abnormal functioning of the endoplasmic reticulum in healthy cells . In such environments, cancer cells adapt well to the ER stress induced by this compound .

Analyse Biochimique

Biochemical Properties

Salubrinal interacts with eIF2α phosphatase enzymes, inhibiting their activity . This interaction is crucial in biochemical reactions, particularly those related to stress responses in cells . The compound this compound has also been shown to interact with copper (II), forming a complex that exhibits interesting biochemical properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cellular damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the dephosphorylation of eIF2α . This results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to prevent the significant reduction in eIF2α and ATF4 phosphorylation in mTBI brains 72 hours post-injury . It also partially suppresses BPDE-induced reduction of cell viability after 24 or 48 hours exposure .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly reduce seizure activity and increase survival rates of mice with KA-induced seizures

Metabolic Pathways

This compound is involved in the eIF2α signaling pathway, which plays a crucial role in cellular stress responses . It inhibits the dephosphorylation of eIF2α, thus modulating the pathway .

Subcellular Localization

Given its role as an inhibitor of eIF2α phosphatase enzymes, it is likely to be found in the cytoplasm where these enzymes are located .

Méthodes De Préparation

Salubrinal est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la réaction du 3-phényl-2-propènamide avec le 2,2,2-trichloro-1-[(8-quinoléinylamino)thioxométhyl]amino]éthyl . Les conditions de réaction comprennent l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité.

Analyse Des Réactions Chimiques

Salubrinal subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut entraîner des formes réduites du composé .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé pour étudier les mécanismes de la déphosphorylation du facteur d'initiation de la traduction eucaryote 2α et son rôle dans les réponses au stress cellulaire . En biologie, this compound est utilisé pour étudier les effets du stress du réticulum endoplasmique sur la survie cellulaire et l'apoptose . En médecine, il a montré un potentiel en tant qu'agent thérapeutique pour des affections telles que l'ostéoporose et le cancer . Dans l'industrie, this compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant la déphosphorylation du facteur d'initiation de la traduction eucaryote 2α . Cette inhibition conduit à l'activation des voies de réponse au stress qui sont généralement déclenchées par des événements tels que le stress oxydatif ou l'accumulation de protéines non repliées dans le réticulum endoplasmique . Les cibles moléculaires de this compound comprennent le complexe holoenzyme GADD34:PP1, qui est responsable de la déphosphorylation du facteur d'initiation de la traduction eucaryote 2α . En inhibant ce complexe, this compound contribue à maintenir la phosphorylation du facteur d'initiation de la traduction eucaryote 2α, favorisant ainsi la survie cellulaire en conditions de stress .

Comparaison Avec Des Composés Similaires

Salubrinal est unique en son genre dans son inhibition spécifique des enzymes de la phosphatase du facteur d'initiation de la traduction eucaryote 2α . Des composés similaires comprennent d'autres inhibiteurs de la déphosphorylation du facteur d'initiation de la traduction eucaryote 2α, tels que la guanabenz et la sephin1 . This compound se distingue par sa capacité à inhiber sélectivement le complexe holoenzyme GADD34:PP1, ce qui en fait un outil précieux pour étudier les réponses au stress cellulaire .

Activité Biologique

Salubrinal is a synthetic compound recognized for its role in modulating cellular stress responses, particularly in protecting cells from endoplasmic reticulum (ER) stress-induced apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

This compound functions primarily as a selective inhibitor of the protein phosphatase 1 (PP1) complex, which is responsible for dephosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α). The phosphorylation of eIF2α is crucial for the cellular stress response, as it reduces global protein synthesis and promotes cell survival under stress conditions. By inhibiting the dephosphorylation of eIF2α, this compound enhances the phosphorylation levels of this factor, thereby facilitating protective mechanisms against ER stress.

Key Findings from Research Studies

-

Neuroprotective Effects :

- This compound has demonstrated neuroprotective properties in various models of brain injury. In studies involving traumatic brain injury (TBI), this compound reduced apoptosis and neuroinflammation by attenuating markers such as CHOP and TNFα, indicating its potential for treating neurodegenerative conditions and brain injuries .

- Cardioprotection :

- Anticancer Properties :

- Cochlear Protection :

Data Table: Summary of Biological Activities

Case Studies

- Neuroinflammation Post-TBI : A study investigated the effects of this compound on neuroinflammation following repetitive TBI. Results indicated that this compound administration significantly decreased IL-1β mRNA levels and reduced gliosis markers, showcasing its therapeutic potential in managing post-injury inflammation .

- Adrenocortical Carcinoma : Another study focused on this compound's effects on adrenocortical carcinoma cells. This compound treatment led to increased intracellular calcium concentrations and promoted apoptosis through the PERK/eIF2α/ATF4 signaling pathway, suggesting its role as a potential therapeutic agent against this cancer type .

Propriétés

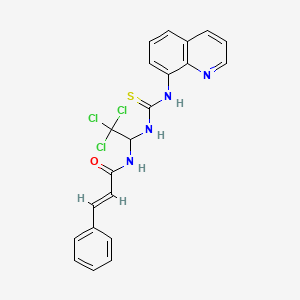

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOIAYJMPKXARU-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420852 | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405060-95-9 | |

| Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salubrinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405060-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALUBRINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.